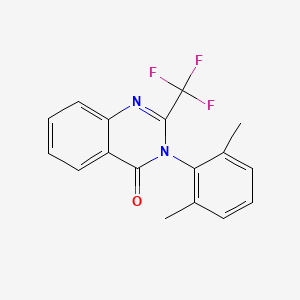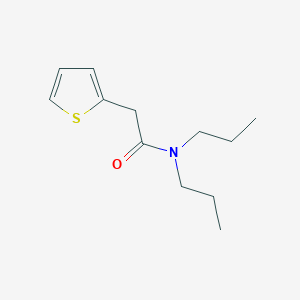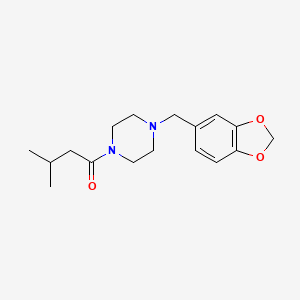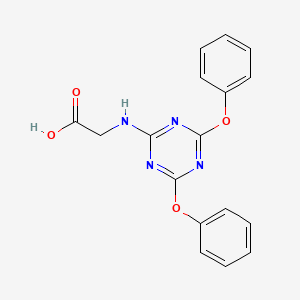phosphinic acid](/img/structure/B5595561.png)
[(2-oxo-1-pyrrolidinyl)methyl](2-phenylethyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-oxo-1-pyrrolidinyl)methylphosphinic acid is a compound of interest in the realm of organic chemistry, particularly in the study of phosphinic acid derivatives. This compound is noteworthy for its potential applications in various fields, including materials science, pharmaceuticals, and catalysis, due to its unique chemical structure and properties. The following sections delve into the synthesis, molecular structure analysis, chemical reactions and properties, and physical and chemical properties of this compound, as deduced from scientific research.
Synthesis Analysis
The synthesis of phosphinic acid derivatives often involves reactions between aldehydes, amines, and phosphinic esters in the presence of catalysts or reagents that promote bond formation between these entities. For instance, Boduszek et al. (2006) described the synthesis of a series of pyridine aminomethylphosphinic acids, which are obtained through the reaction of corresponding pyridine aldehydes with primary amines and ethyl phenylphosphinate or methylphosphinate in the presence of bromotrimethylsilane (Boduszek et al., 2006). Although not directly synthesizing (2-oxo-1-pyrrolidinyl)methylphosphinic acid, these methodologies can be adapted for its synthesis by selecting appropriate starting materials and conditions that favor the formation of the desired product.
Molecular Structure Analysis
The molecular structure of phosphinic acid derivatives is characterized by the presence of a phosphinic acid group attached to an organic moiety, which in this case includes a pyrrolidinylmethyl and a phenylethyl group. The exact structure can be elucidated using spectroscopic methods, such as NMR, IR, and single-crystal X-ray diffraction analysis. Chakravarty et al. (2012) demonstrated the use of these techniques to characterize similar phosphinic acid derivatives, highlighting the importance of such methods in confirming the molecular structure of complex organic compounds (Chakravarty et al., 2012).
Chemical Reactions and Properties
Phosphinic acids participate in various chemical reactions, including cleavage in acidic solutions, coordination with metals, and involvement in bond formation processes. The study by Boduszek et al. (2006) also sheds light on the behavior of pyridine aminophosphinic acids in aqueous, strong acid solutions, where they undergo cleavage to form phosphonic acid and secondary amines (Boduszek et al., 2006). This reactivity pattern suggests that (2-oxo-1-pyrrolidinyl)methylphosphinic acid may also exhibit interesting reactivity under similar conditions.
Physical Properties Analysis
The physical properties of phosphinic acid derivatives, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. The polymorphism of phosphinic acids, as discussed by Hu et al. (2011), provides insights into how slight changes in molecular structure can affect the physical properties of these compounds (Hu et al., 2011).
Chemical Properties Analysis
Chemical properties, such as acidity, reactivity towards other chemical species, and coordination behavior with metals, define the applicability of phosphinic acids in various chemical processes. The work by David et al. (2013) on methylene-bis[(aminomethyl)phosphinic acids] highlights the complexation behavior of these compounds with divalent metal ions, demonstrating their potential as ligands in coordination chemistry (David et al., 2013).
Propriétés
IUPAC Name |
(2-oxopyrrolidin-1-yl)methyl-(2-phenylethyl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18NO3P/c15-13-7-4-9-14(13)11-18(16,17)10-8-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYJMOBXHYEJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CP(=O)(CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3S*,4R*)-1-isonicotinoyl-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5595496.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595505.png)
![2-[4-(2-methylbenzoyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5595508.png)
![3-ethyl-8-({2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-5-yl}methyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595515.png)
![N-({1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5595518.png)

![3-{[(2,7-dimethoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5595529.png)

![2,6-dimethoxy-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5595548.png)
![3-{2-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5595557.png)

![2-iodo-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5595562.png)
